molecular formula C18H18Cl2 B13433487 1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)

1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)

Cat. No.: B13433487
M. Wt: 305.2 g/mol
InChI Key: SXTVIOFHRJVNOT-ZCXUNETKSA-N
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Preparation Methods

The synthesis of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves the reaction of 1,2-bis(2-chloroethoxy)ethane with benzene derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired E/Z mixture . Industrial production methods may involve large-scale reactors and purification processes to isolate the compound in its pure form.

Chemical Reactions Analysis

1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene can be compared with other similar compounds, such as:

The uniqueness of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene lies in its specific structure and the presence of the E/Z mixture, which can influence its reactivity and applications.

Properties

Molecular Formula

C18H18Cl2

Molecular Weight

305.2 g/mol

IUPAC Name

[(Z)-1,6-dichloro-4-phenylhex-3-en-3-yl]benzene

InChI

InChI=1S/C18H18Cl2/c19-13-11-17(15-7-3-1-4-8-15)18(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2/b18-17-

InChI Key

SXTVIOFHRJVNOT-ZCXUNETKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/CCCl

Canonical SMILES

C1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)CCCl

Origin of Product

United States

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